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Compound of Interest

Compound Name:
4'-Bromo-3-(3-

methylphenyl)propiophenone

Cat. No.: B1292954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR,

IR, and Mass Spectrometry) for the compound 4'-Bromo-3-(3-methylphenyl)propiophenone.

Due to the limited availability of published experimental data for this specific molecule, this

guide outlines standardized experimental protocols and predicted spectral characteristics

based on analogous compounds and established principles of spectroscopic analysis.

Compound Information
Compound Name

4'-Bromo-3-(3-
methylphenyl)propiophenone

IUPAC Name
1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-

one[1]

Molecular Formula C₁₆H₁₅BrO[1]

Molecular Weight 303.19 g/mol [1]

CAS Number 898790-61-9[1]

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 4'-Bromo-3-(3-
methylphenyl)propiophenone. These predictions are derived from the analysis of structurally

similar compounds and general principles of spectroscopy.

2.1. Predicted ¹H NMR Data

Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Aromatic H (positions

2', 6')
7.8 - 8.0 Doublet 2H

Aromatic H (positions

3', 5')
7.6 - 7.8 Doublet 2H

Aromatic H (m-tolyl

group)
6.9 - 7.3 Multiplet 4H

-CH₂- (adjacent to

C=O)
3.1 - 3.4 Triplet 2H

-CH₂- (adjacent to m-

tolyl)
2.9 - 3.2 Triplet 2H

-CH₃ (m-tolyl group) 2.3 - 2.4 Singlet 3H

2.2. Predicted ¹³C NMR Data
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Assignment Predicted Chemical Shift (ppm)

C=O 198 - 202

Aromatic C (quaternary, C-1') 135 - 138

Aromatic C (quaternary, C-4') 128 - 131

Aromatic C (CH, C-2', C-6') 129 - 132

Aromatic C (CH, C-3', C-5') 131 - 134

Aromatic C (quaternary, m-tolyl) 138 - 141

Aromatic C (quaternary, m-tolyl) 137 - 140

Aromatic C (CH, m-tolyl) 125 - 130

-CH₂- (adjacent to C=O) 40 - 45

-CH₂- (adjacent to m-tolyl) 30 - 35

-CH₃ (m-tolyl group) 20 - 23

2.3. Predicted IR Spectral Data

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C=O (Aryl ketone) 1680 - 1700 Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=C (Aromatic) 1400 - 1600 Medium-Strong

C-Br 500 - 600 Medium

2.4. Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragment Predicted m/z Notes

[M]⁺ 302/304
Molecular ion peak (presence

of Br isotopes)

[M-C₂H₄]⁺ 274/276 Loss of ethylene

[C₇H₅OBr]⁺ 183/185 Acylium ion fragment

[C₇H₇]⁺ 91
Tropylium ion from the

methylphenyl group

[C₆H₄Br]⁺ 155/157 Bromophenyl fragment

Experimental Protocols
The following are general protocols for obtaining the spectral data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] Ensure the sample is fully

dissolved and free of any particulate matter.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,

relaxation delay).
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Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a

greater number of scans will be required.[3]

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Calibrate the chemical shifts using the residual solvent

peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a

small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr

and pressing it into a transparent disk.

For solution-based measurements, dissolve the sample in a suitable solvent (e.g., CCl₄,

CHCl₃) that has minimal absorption in the regions of interest.

Data Acquisition:

Obtain a background spectrum of the empty sample holder (or pure solvent).

Place the sample in the IR spectrometer.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final transmittance or absorbance spectrum.[4]

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.[5]

3.3. Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct

infusion.[6] Non-volatile samples may require techniques like electrospray ionization (ESI) or

matrix-assisted laser desorption/ionization (MALDI).
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Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-

MS, which involves bombarding the molecules with a high-energy electron beam.[7][8] This

process often causes fragmentation of the molecules.

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum

is generated, which plots the relative abundance of each ion as a function of its m/z value.[7]

The most intense peak is known as the base peak and is assigned a relative abundance of

100%.[7]

Visualization of Experimental Workflow
Caption: Experimental workflow for the spectral analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4'-Bromo-3-(3-
methylphenyl)propiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292954#spectral-data-nmr-ir-mass-spec-of-4-
bromo-3-3-methylphenyl-propiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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